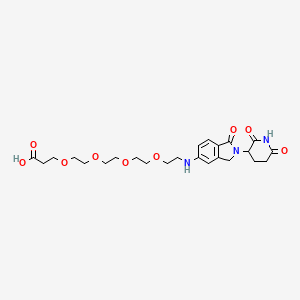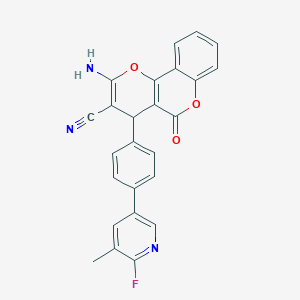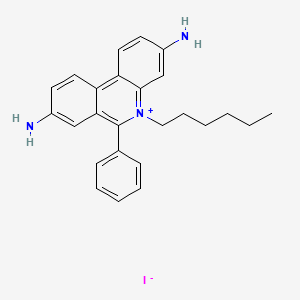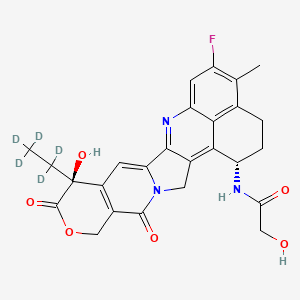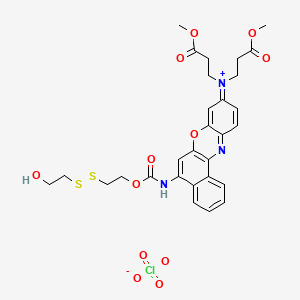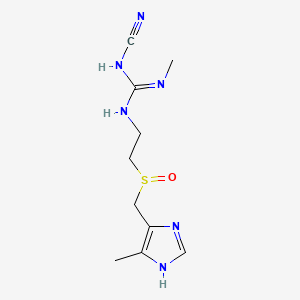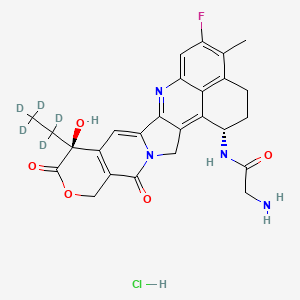
Glycyl-Exatecan-d5 (hydrochloride)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Glycyl-Exatecan-d5 (hydrochloride) is a deuterium-labeled analog of Glycyl-Exatecan. It is a derivative of Exatecan, a hexacyclic camptothecin analog known for its potent antitumor activity. The compound is primarily used in scientific research and drug development due to its enhanced stability and unique properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Glycyl-Exatecan-d5 (hydrochloride) involves the incorporation of deuterium atoms into the Glycyl-Exatecan molecule. . The reaction conditions often require precise control of temperature, pH, and solvent composition to ensure the successful incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of Glycyl-Exatecan-d5 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to achieve the desired product quality. The production is carried out in controlled environments to maintain consistency and reproducibility .
化学反应分析
Types of Reactions
Glycyl-Exatecan-d5 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Substitution reactions are common, where specific atoms or groups within the molecule are replaced with others
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures, specific solvents, and precise pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deuterium-labeled reduced forms of the compound .
科学研究应用
Glycyl-Exatecan-d5 (hydrochloride) has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the behavior of deuterium-labeled compounds.
Biology: Employed in biological studies to investigate the metabolic pathways and interactions of deuterium-labeled drugs.
Medicine: Utilized in preclinical and clinical research to develop new anticancer therapies, particularly for its potent antitumor activity.
Industry: Applied in the pharmaceutical industry for the development and testing of new drug formulations
作用机制
The mechanism of action of Glycyl-Exatecan-d5 (hydrochloride) involves its interaction with topoisomerase I, an enzyme critical for DNA replication. The compound stabilizes the topoisomerase I-DNA complex, preventing the re-ligation of the DNA strand and leading to DNA damage and cell death. This mechanism is particularly effective against rapidly dividing cancer cells .
相似化合物的比较
Similar Compounds
Exatecan: The parent compound of Glycyl-Exatecan-d5, known for its potent antitumor activity.
Topotecan: Another camptothecin analog used in cancer therapy.
Irinotecan: A widely used camptothecin derivative for the treatment of various cancers
Uniqueness
Glycyl-Exatecan-d5 (hydrochloride) is unique due to its deuterium labeling, which enhances its stability and allows for more precise studies in metabolic research. The deuterium atoms reduce the rate of metabolic degradation, providing a longer half-life and improved efficacy in research applications .
属性
IUPAC Name |
2-amino-N-[(10S,23S)-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-10-(1,1,2,2,2-pentadeuterioethyl)-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]acetamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25FN4O5.ClH/c1-3-26(35)15-6-19-23-13(9-31(19)24(33)14(15)10-36-25(26)34)22-17(29-20(32)8-28)5-4-12-11(2)16(27)7-18(30-23)21(12)22;/h6-7,17,35H,3-5,8-10,28H2,1-2H3,(H,29,32);1H/t17-,26-;/m0./s1/i1D3,3D2; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZSDKXFZXMHVQO-SJAVSKTPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)CN)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C5[C@H](CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)CN)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26ClFN4O5 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.0 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[5-[[5-chloro-4-(naphthalen-2-ylamino)pyrimidin-2-yl]amino]-2-[2-(dimethylamino)ethyl-methylamino]-4-methoxyphenyl]prop-2-enamide](/img/structure/B8195952.png)
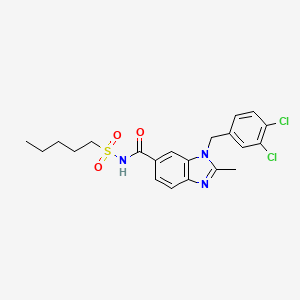
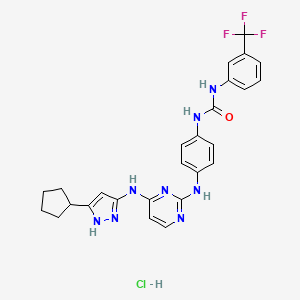
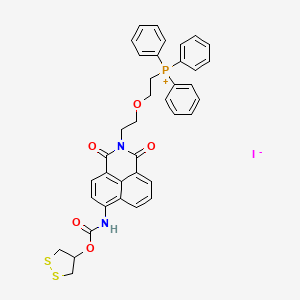
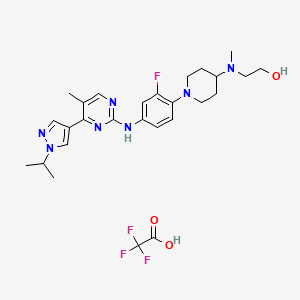
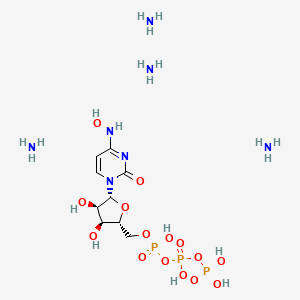
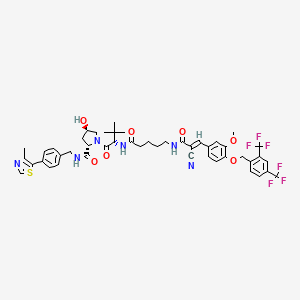
![8-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one](/img/structure/B8195984.png)
